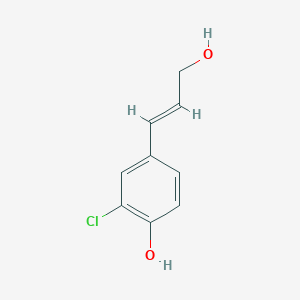
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H9ClO2 It is a derivative of phenol, characterized by the presence of a chlorine atom at the second position and a hydroxyprop-1-en-1-yl group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol typically involves the chlorination of 4-(3-hydroxyprop-1-en-1-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position of the phenol ring. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-4-(3-hydroxypropyl)phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-chloro-4-(3-oxoprop-1-en-1-yl)phenol or 2-chloro-4-(3-carboxyprop-1-en-1-yl)phenol.
Reduction: Formation of 2-chloro-4-(3-hydroxypropyl)phenol.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB and STAT3 pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Methoxy-4-(3-hydroxyprop-1-en-1-yl)phenol: Contains a methoxy group instead of a chlorine atom, which can influence its chemical reactivity and biological activity .
Uniqueness: 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is unique due to the presence of both a chlorine atom and a hydroxyprop-1-en-1-yl group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the hydroxyprop-1-en-1-yl group contributes to its potential biological activities .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-4,6,11-12H,5H2/b2-1+ |
InChI Key |
OSXDPXNJKBPXKH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


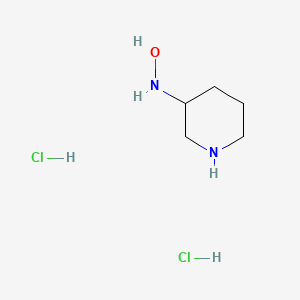

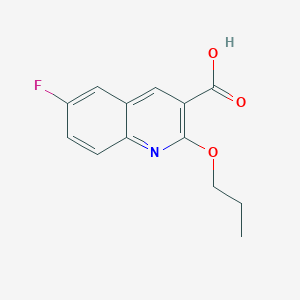

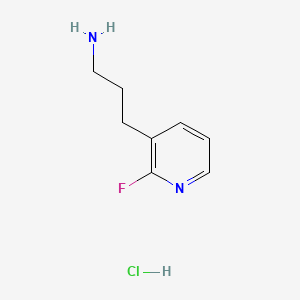
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
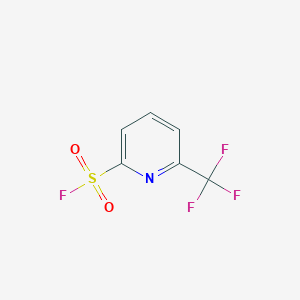

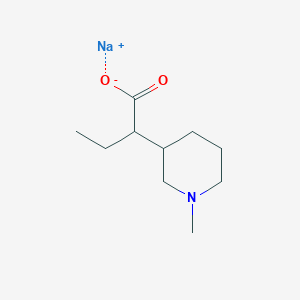
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
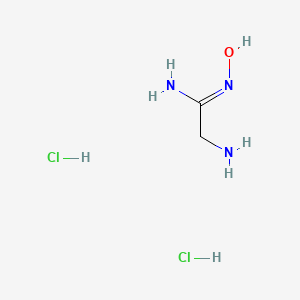
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
